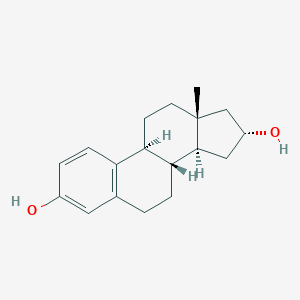

Estradiol-16

Description

Structure

3D Structure

Properties

CAS No. |

1090-04-6 |

|---|---|

Molecular Formula |

C18H24O2 |

Molecular Weight |

272.4 g/mol |

IUPAC Name |

(8S,9S,13R,14S,16R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16-diol |

InChI |

InChI=1S/C18H24O2/c1-18-7-6-15-14-5-3-12(19)8-11(14)2-4-16(15)17(18)9-13(20)10-18/h3,5,8,13,15-17,19-20H,2,4,6-7,9-10H2,1H3/t13-,15-,16-,17+,18-/m1/s1 |

InChI Key |

DVMAUGGKVWJBDV-FXXCCUJSSA-N |

SMILES |

CC12CCC3C(C1CC(C2)O)CCC4=C3C=CC(=C4)O |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2)O)CCC4=C3C=CC(=C4)O |

Canonical SMILES |

CC12CCC3C(C1CC(C2)O)CCC4=C3C=CC(=C4)O |

Other CAS No. |

1090-04-6 |

Synonyms |

16alpha-estradiol 16beta-estradiol estradiol-16 estradiol-16, (16beta)-isomer estradiol-16alpha estradiol-16beta |

Origin of Product |

United States |

Foundational & Exploratory

16-Ketoestradiol: An Active Metabolite of Estrone - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Ketoestradiol is an endogenous estrogen and an active metabolite of estrone.[1] As a member of the estrogen family, it plays a role in the complex signaling pathways that regulate a variety of physiological processes. This technical guide provides an in-depth overview of 16-ketoestradiol, focusing on its metabolic generation from estrone, its interaction with estrogen receptors, and its downstream cellular effects. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in related areas.

Metabolic Pathway of 16-Ketoestradiol from Estrone

The biosynthesis of 16-ketoestradiol from estrone is a multi-step enzymatic process primarily occurring in the liver.[2][3] The key enzyme in the initial and rate-limiting step is estrogen 16α-hydroxylase, a member of the cytochrome P450 family (specifically CYP3A4/5), which converts estrone to 16α-hydroxyestrone.[3] This intermediate is then further metabolized to 16-ketoestradiol. The metabolic cascade is an important component of overall estrogen homeostasis and contributes to the diverse physiological effects of estrogens.

Metabolic conversion of estrone to 16-ketoestradiol.

Interaction with Estrogen Receptors

16-Ketoestradiol exerts its biological effects primarily through binding to and activating estrogen receptors (ERs), ERα and ERβ. These receptors are ligand-activated transcription factors that regulate the expression of target genes. The binding affinity of 16-ketoestradiol to these receptors is a key determinant of its potency.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the binding affinities of 16-ketoestradiol and other relevant estrogens to human ERα and ERβ, presented as IC50 values.

| Compound | ERα IC50 (nM) | ERβ IC50 (nM) |

| 16-Ketoestradiol | 112.2 | 50.1 |

| Estradiol (E2) | ~0.1-1 | ~0.4-1 |

| Estrone (E1) | Lower affinity than E2 | Lower affinity than E2 |

| Estriol (E3) | Lower affinity than E2 | Lower affinity than E2 |

Note: IC50 values for Estradiol, Estrone, and Estriol are approximate ranges from various studies for comparative purposes.

Downstream Signaling Pathways

Upon binding to ERs, 16-ketoestradiol can initiate a cascade of intracellular signaling events. While the specific signaling pathways activated by 16-ketoestradiol are not as extensively characterized as those for estradiol, it is anticipated to activate canonical estrogen signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and Phosphatidylinositol 3-Kinase (PI3K)/AKT pathways. These pathways are crucial regulators of cell proliferation, survival, and differentiation.

Potential signaling pathways activated by 16-ketoestradiol.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 16-ketoestradiol.

Experimental Workflow

Logical workflow for the experimental investigation of 16-ketoestradiol.

In Vitro Conversion of Estrone to 16α-Hydroxyestrone

This protocol is adapted from studies on estrogen 16α-hydroxylase activity in liver microsomes.[2][3]

Materials:

-

Human liver microsomes

-

Estrone

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Ethyl acetate

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Prepare a reaction mixture containing human liver microsomes (0.5-1.0 mg/mL protein), estrone (substrate, e.g., 10 µM), and the NADPH regenerating system in potassium phosphate buffer.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding ice-cold ethyl acetate.

-

Extract the steroids with ethyl acetate.

-

Evaporate the organic solvent and reconstitute the residue in a suitable solvent for HPLC analysis.

-

Analyze the formation of 16α-hydroxyestrone by HPLC with UV or mass spectrometric detection.

Competitive Estrogen Receptor Binding Assay

This protocol is a standard method to determine the binding affinity of a compound to estrogen receptors.[4][5][6]

Materials:

-

Recombinant human ERα and ERβ

-

[3H]-Estradiol (radiolabeled ligand)

-

16-Ketoestradiol (competitor)

-

Assay buffer (e.g., Tris-HCl with additives)

-

Hydroxylapatite slurry

-

Scintillation fluid and counter

Procedure:

-

Prepare a series of dilutions of 16-ketoestradiol.

-

In assay tubes, combine the estrogen receptor, a fixed concentration of [3H]-estradiol, and varying concentrations of 16-ketoestradiol.

-

Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).

-

Incubate the mixtures to allow binding to reach equilibrium.

-

Add hydroxylapatite slurry to each tube to bind the receptor-ligand complexes.

-

Wash the hydroxylapatite pellets to remove unbound ligand.

-

Elute the bound radioactivity and measure using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of 16-ketoestradiol and determine the IC50 value.

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay measures the estrogenic activity of a compound by its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.[7][8][9][10]

Materials:

-

MCF-7 cells

-

Hormone-free cell culture medium (phenol red-free DMEM with charcoal-stripped fetal bovine serum)

-

16-Ketoestradiol

-

Cell proliferation detection reagent (e.g., MTT, WST-1)

-

96-well plates

Procedure:

-

Seed MCF-7 cells in 96-well plates in hormone-free medium and allow them to attach and synchronize for 24-48 hours.

-

Treat the cells with a range of concentrations of 16-ketoestradiol. Include a vehicle control and a positive control (e.g., estradiol).

-

Incubate the cells for 6-7 days, allowing for cell proliferation.

-

Add the cell proliferation detection reagent and incubate according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader.

-

Calculate the proliferative effect relative to the vehicle control.

Western Blot Analysis for p-ERK and p-AKT

This method is used to assess the activation of the MAPK/ERK and PI3K/AKT signaling pathways by measuring the phosphorylation of key proteins.[1][11][12][13][14]

Materials:

-

MCF-7 cells or other estrogen-responsive cells

-

16-Ketoestradiol

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies against p-ERK, total ERK, p-AKT, and total AKT

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Culture cells to near confluence and then serum-starve to reduce basal signaling.

-

Treat the cells with 16-ketoestradiol for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Lyse the cells and collect the protein lysates.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

RT-qPCR for Estrogen Target Gene Expression

This technique is used to measure changes in the expression of estrogen-responsive genes following treatment with 16-ketoestradiol.[15][16][17]

Materials:

-

MCF-7 cells or other estrogen-responsive cells

-

16-Ketoestradiol

-

RNA extraction kit

-

cDNA synthesis kit

-

Primers for target genes (e.g., TFF1 (pS2), GREB1) and a housekeeping gene (e.g., GAPDH)

-

qPCR master mix

-

Real-time PCR system

Procedure:

-

Treat cells with 16-ketoestradiol or vehicle for a specified time (e.g., 6, 24, or 48 hours).

-

Extract total RNA from the cells.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qPCR using primers for the target and housekeeping genes.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.

Conclusion

16-Ketoestradiol is a biologically active metabolite of estrone that warrants further investigation to fully elucidate its physiological and pathological roles. This technical guide provides a comprehensive resource for researchers, offering both foundational knowledge and detailed experimental protocols to facilitate the study of this intriguing endogenous estrogen. The provided data and methodologies can serve as a starting point for a wide range of studies, from basic research into estrogen signaling to the development of novel therapeutic agents targeting estrogen-related pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. Human fetal liver estrogen 16 alpha-hydroxylase: precursor specificity, kinetic parameters, and in vitro regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 16Alpha-hydroxylation of estrone by human cytochrome P4503A4/5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. epa.gov [epa.gov]

- 6. eco.korea.ac.kr [eco.korea.ac.kr]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. genome.ucsc.edu [genome.ucsc.edu]

- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Changes in Gene Expression and Estrogen Receptor Cistrome in Mouse Liver Upon Acute E2 Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Topological regulation of the estrogen transcriptional response by ZATT-mediated inhibition of TOP2B activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2′,3′,4′-Trihydroxychalcone changes estrogen receptor α regulation of genes and breast cancer cell proliferation by a reprogramming mechanism - PMC [pmc.ncbi.nlm.nih.gov]

The Endocrine Disruptor: A Technical Guide to the Biological Functions of 16α-Hydroxyestrone

For Researchers, Scientists, and Drug Development Professionals

Introduction

16α-hydroxyestrone (16α-OHE1), an endogenous metabolite of estrone, is a potent estrogen implicated in a variety of physiological and pathological endocrine pathways. While structurally similar to other estrogens, its unique biological activities, including covalent binding to the estrogen receptor, distinguish it as a significant molecule in endocrine research. This technical guide provides an in-depth overview of the biological functions of 16α-OHE1, with a focus on its receptor interactions, downstream signaling, and methodologies for its study. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of endocrinology, oncology, and drug development.

I. Physicochemical and Receptor Binding Properties

16α-OHE1 exhibits distinct binding characteristics to estrogen receptors (ERs) compared to its parent hormone, estradiol (E2). While it generally shows a lower binding affinity, its ability to form covalent bonds with the ER leads to persistent receptor activation.[1][2][3]

Table 1: Estrogen Receptor Binding Affinity of 16α-Hydroxyestrone

| Ligand | Receptor | Binding Affinity Metric | Value | Species | Reference |

| 16α-Hydroxyestrone | Estrogen Receptor | Relative Binding Affinity (RBA) vs. Estradiol | 2.8% | Rat (uterine cytosol) | [4] |

| Estrone | Estrogen Receptor | Relative Binding Affinity (RBA) vs. Estradiol | 11% | Rat (uterine cytosol) | [4] |

| Estriol | Estrogen Receptor | Relative Binding Affinity (RBA) vs. Estradiol | 10% | Rat (uterine cytosol) | [4] |

| 16α-Hydroxyestrone | Estrogen Receptor | Binding Type | Covalent and Non-covalent | Human (MCF-7 cells) | [2] |

II. Endocrine Signaling Pathways

The biological effects of 16α-OHE1 are mediated through both classical genomic and rapid non-genomic signaling pathways. These pathways ultimately influence gene expression and cellular processes such as proliferation and differentiation.

A. Genomic Signaling Pathway

The genomic pathway involves the binding of 16α-OHE1 to nuclear estrogen receptors (ERα and ERβ), which then act as transcription factors to regulate the expression of target genes. This pathway is crucial for the long-term effects of estrogens.

B. Non-Genomic Signaling Pathways

16α-OHE1 can also elicit rapid cellular responses through non-genomic pathways initiated at the cell membrane. These pathways involve membrane-associated estrogen receptors (mERs) and G-protein coupled estrogen receptor (GPER), leading to the activation of downstream kinase cascades.

Activation of GPER by estrogens can trigger downstream signaling cascades, including the MAPK/ERK pathway, leading to rapid cellular effects.[5][6]

Estrogens are known to activate the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation and survival. While the specific activation by 16α-OHE1 requires further detailed investigation, it is plausible that it utilizes these pathways.[7][8]

III. Biological Functions and Endocrine Effects

16α-OHE1 exerts a range of biological effects, with its role in cell proliferation being of particular interest, especially in the context of hormone-dependent cancers.

A. Uterine Growth (Uterotrophic Effect)

Similar to other estrogens, 16α-OHE1 stimulates the growth of uterine tissue. Studies have shown its uterotrophic potency to be comparable to that of estradiol and estriol, indicating it is a fully effective estrogen.[4]

Table 2: Proliferative Effects of 16α-Hydroxyestrone

| Assay | Cell Line / Animal Model | Endpoint | Effect of 16α-OHE1 (10 nM) | Reference |

| DNA Synthesis | MCF-7 | [(3)H]Thymidine incorporation | 8-fold increase vs. control | [9] |

| Cell Cycle Progression | MCF-7 | % of cells in S phase (24h) | 62% | [9] |

| Uterine Growth | Immature Rat | Uterine weight | Significant increase | [10] |

B. Effects on the Hypothalamic-Pituitary-Gonadal (HPG) Axis

16α-OHE1 can influence the HPG axis, affecting pituitary growth and hormone secretion. Unlike estradiol, it does not appear to downregulate pituitary estrogen receptor concentrations.[11] This differential regulation may have significant implications for its long-term endocrine effects.

IV. Experimental Protocols

A. Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, typically [3H]-estradiol.

Experimental Workflow:

Detailed Methodology:

-

Preparation of Rat Uterine Cytosol: Uteri from immature or ovariectomized rats are homogenized in a buffer (e.g., TEDG: Tris, EDTA, DTT, glycerol). The homogenate is then centrifuged to obtain the cytosolic fraction containing the estrogen receptors.

-

Competitive Binding Incubation: A constant concentration of [3H]-estradiol is incubated with aliquots of the uterine cytosol in the presence of increasing concentrations of unlabeled 16α-OHE1 (the competitor).

-

Separation of Bound and Free Ligand: The receptor-bound [3H]-estradiol is separated from the free radioligand. A common method is the hydroxylapatite (HAP) assay, where the HAP slurry binds the receptor-ligand complex.

-

Quantification of Radioactivity: The radioactivity of the bound fraction is measured using a liquid scintillation counter.

-

Data Analysis: The amount of bound [3H]-estradiol is plotted against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is then determined from this curve.

B. MCF-7 Cell Proliferation Assay

This assay assesses the estrogenic activity of a compound by measuring its ability to stimulate the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Experimental Workflow:

Detailed Methodology:

-

Cell Culture: MCF-7 cells are cultured in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.

-

Treatment: Cells are seeded in multi-well plates and treated with various concentrations of 16α-OHE1 or a vehicle control.

-

Incubation: The cells are incubated for a period of time, typically 6-7 days, to allow for cell proliferation.

-

Assessment of Cell Proliferation: Cell proliferation can be quantified using various methods, such as the Sulforhodamine B (SRB) assay, which measures total protein content, or by direct cell counting.

-

Data Analysis: A dose-response curve is generated by plotting the measure of cell proliferation against the concentration of 16α-OHE1. The EC50 value (the concentration that produces 50% of the maximal proliferative response) is then calculated.

C. Quantification of 16α-Hydroxyestrone in Biological Samples

Accurate measurement of 16α-OHE1 in biological fluids like serum and urine is essential for clinical and research studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.

Experimental Workflow:

Detailed Methodology:

-

Sample Preparation: For urine samples, an enzymatic hydrolysis step (using β-glucuronidase/sulfatase) is typically required to deconjugate the metabolites.[12]

-

Extraction: 16α-OHE1 and other estrogens are extracted from the biological matrix using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.

-

Derivatization: To enhance ionization efficiency and sensitivity in the mass spectrometer, the extracted estrogens are often derivatized. Dansyl chloride is a common derivatizing agent.[12]

-

LC-MS/MS Analysis: The derivatized extract is injected into a liquid chromatograph for separation, followed by detection and quantification using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Quantification: Accurate quantification is achieved by using a stable isotope-labeled internal standard of 16α-OHE1, which is added to the sample at the beginning of the procedure to account for any sample loss during preparation and analysis.

V. Conclusion

16α-hydroxyestrone is a biologically active estrogen metabolite with a complex and significant role in endocrine signaling. Its unique property of covalent binding to the estrogen receptor and its potent proliferative effects underscore its importance in both normal physiology and the pathogenesis of hormone-dependent diseases. The methodologies outlined in this guide provide a framework for the continued investigation of this intriguing molecule. Further research is warranted to fully elucidate the specific downstream signaling events it triggers and to establish definitive quantitative parameters for its interaction with various receptor subtypes. A deeper understanding of the biological functions of 16α-OHE1 will be invaluable for the development of novel therapeutic strategies and for refining our understanding of endocrine health and disease.

References

- 1. dutchtest.com [dutchtest.com]

- 2. Covalent binding of the endogenous estrogen 16 alpha-hydroxyestrone to estradiol receptor in human breast cancer cells: characterization and intranuclear localization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 16 alpha-hydroxylation of estradiol: a possible risk marker for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 16α-Hydroxyestrone - Wikipedia [en.wikipedia.org]

- 5. GPER: a novel target for non-genomic estrogen action in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GPER Mediates Non-Genomic Effects of Estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative measurement of estrogen-induced ERK 1 and 2 activation via multiple membrane-initiated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting the PI3K/Akt/mTOR pathway in estrogen-receptor positive HER2 negative advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of cell cycle and cyclins by 16alpha-hydroxyestrone in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. urosphere.com [urosphere.com]

- 11. Differential effects of estradiol and 16 alpha-hydroxyestrone on pituitary and preoptic estrogen receptor regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

A Technical Guide to the Discovery and Chemical Synthesis of 16-Ketoestradiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Ketoestradiol is an endogenous estrogen and an active metabolite of estrone and estradiol. First identified as part of the metabolic cascade of primary estrogens, it exhibits unique biological activities, including weak estrogenic and potential antiestrogenic effects. Its distinct structure, featuring a ketone at the C16 position, makes it a molecule of interest in endocrinology and medicinal chemistry. This guide provides a comprehensive overview of the discovery of 16-ketoestradiol, its physicochemical and biological properties, and a detailed examination of its chemical synthesis. Methodologies for key experiments and relevant signaling pathways are presented to support further research and development.

Discovery and Characterization

16-Ketoestradiol was discovered in the mid-20th century as a product of estrogen metabolism in humans. Early studies focusing on the metabolic fate of radiolabeled estrone and estradiol led to the isolation and identification of several hydroxylated and oxidized derivatives from urine.[1][2] These investigations established that the C16 position of the steroid nucleus is a major site for metabolic modification.

The biogenesis of 16-ketoestradiol occurs via the oxidation of 16α-hydroxyestrone or through intermediates like estriol and 16-epiestriol.[3] This metabolic pathway is a key part of the catabolism and inactivation of more potent estrogens like 17β-estradiol.[4][5] While initially considered just a metabolic byproduct, subsequent studies revealed its ability to interact with estrogen receptors, classifying it as a "short-acting" or "impeded" estrogen.[6]

Physicochemical Properties

The fundamental properties of 16-ketoestradiol are summarized in the table below, providing a reference for experimental design and analysis.

| Property | Value | Source(s) |

| IUPAC Name | (8R,9S,13S,14S,17R)-3,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-16-one | [7] |

| Synonyms | 16-Oxoestradiol, 16-keto-E2, 3,17β-Dihydroxyestra-1,3,5(10)-trien-16-one | [3][6] |

| CAS Number | 566-75-6 | [3][7] |

| Molecular Formula | C₁₈H₂₂O₃ | [3][7] |

| Molar Mass | 286.37 g/mol | [8] |

| Appearance | Solid | [3][7] |

| Melting Point | 237 °C | [8] |

| Solubility | Slightly soluble in DMSO, Ethanol, Methanol | [3] |

Biological Activity and Signaling Pathway

16-Ketoestradiol functions as a ligand for estrogen receptors (ER), binding to both ERα and ERβ subtypes. However, its binding affinity is considerably lower than that of 17β-estradiol. This weaker interaction contributes to its characterization as a weak estrogen. Some studies also suggest it may have antiestrogenic properties, potentially by competing with more potent estrogens for receptor binding.[3]

Receptor Binding Affinity:

Upon binding, 16-ketoestradiol induces a conformational change in the estrogen receptor, leading to its dimerization and translocation into the nucleus. Inside the nucleus, the ligand-receptor complex binds to specific DNA sequences known as Estrogen Response Elements (EREs), modulating the transcription of target genes. This process influences a wide range of physiological functions, including cell proliferation and differentiation.

Chemical Synthesis

The chemical synthesis of 16-ketoestradiol is not as commonly documented as that of primary estrogens but can be achieved through the targeted oxidation of a suitable precursor, such as 17β-estradiol or estrone. A plausible and effective route involves the protection of the phenolic hydroxyl group, followed by oxidation at the C16 position and subsequent deprotection.

A key challenge is the selective oxidation of the C16 methylene group adjacent to the C17 hydroxyl and C15 methylene groups. This can be accomplished using various modern oxidation reagents. The following workflow outlines a general synthetic strategy starting from 17β-estradiol.

Detailed Experimental Protocols

The following protocols are generalized procedures based on established steroid chemistry transformations. Researchers should optimize conditions and purification methods for their specific setup.

Protocol 1: Protection of 3-Hydroxyl Group (Benzylation)

-

Objective: To protect the phenolic hydroxyl group of 17β-estradiol to prevent its oxidation in the subsequent step.

-

Materials:

-

17β-Estradiol (1.0 eq)

-

Benzyl bromide (1.2 eq)

-

Potassium carbonate (K₂CO₃, 3.0 eq)

-

Anhydrous acetone or DMF

-

Stir plate, round-bottom flask, reflux condenser

-

-

Procedure:

-

Dissolve 17β-estradiol in anhydrous acetone in a round-bottom flask.

-

Add finely ground potassium carbonate to the solution.

-

Add benzyl bromide dropwise to the stirring suspension.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product (3-O-benzyl-17β-estradiol) by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

-

-

Expected Yield: 85-95%

Protocol 2: Oxidation of C16 Position

-

Objective: To introduce a ketone at the C16 position of the protected estradiol. This is a challenging transformation and may require specific reagents like chromium trioxide in pyridine or more modern catalytic oxidation systems.

-

Materials:

-

3-O-Benzyl-17β-estradiol (1.0 eq)

-

Chromium trioxide (CrO₃, excess)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

-

Procedure:

-

Prepare a solution of the chromium trioxide-pyridine complex (Collins reagent) by carefully adding CrO₃ to anhydrous pyridine in a flask cooled in an ice bath under an inert atmosphere.

-

Dissolve the 3-O-benzyl-17β-estradiol in a minimal amount of anhydrous DCM.

-

Add the steroid solution to the freshly prepared Collins reagent at 0 °C.

-

Allow the reaction to stir at room temperature for 8-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction by pouring it into a large volume of water and extract with ethyl acetate or DCM.

-

Wash the combined organic layers with dilute HCl (to remove pyridine), saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 3-O-benzyl-16-ketoestradiol by column chromatography.

-

-

Expected Yield: 40-60% (This step is often lower yielding and requires careful optimization).

Protocol 3: Deprotection of 3-Hydroxyl Group (Hydrogenolysis)

-

Objective: To remove the benzyl protecting group to yield the final product, 16-ketoestradiol.

-

Materials:

-

3-O-Benzyl-16-ketoestradiol (1.0 eq)

-

Palladium on carbon (Pd/C, 10 mol%)

-

Methanol or Ethyl Acetate

-

Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

-

-

Procedure:

-

Dissolve the 3-O-benzyl-16-ketoestradiol in methanol or ethyl acetate in a flask suitable for hydrogenation.

-

Carefully add the Pd/C catalyst to the solution.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

-

Stir the reaction vigorously under a positive pressure of hydrogen (e.g., a balloon) at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 16-ketoestradiol.

-

-

Expected Yield: >95%

Conclusion

16-Ketoestradiol is a biologically relevant metabolite of estradiol with a distinct profile of receptor interaction. While its physiological role is still under investigation, its unique structure presents opportunities for the development of novel steroidal compounds with selective estrogenic or antiestrogenic activities. The synthetic pathways, though requiring careful control of selectivity, are accessible through established methodologies in steroid chemistry. This guide provides a foundational resource for researchers aiming to explore the synthesis and biological functions of this intriguing endogenous estrogen.

References

- 1. The metabolism of 16-ketoestrone and 16-keto-estradiol in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Hydroxylation of estradiol - Wikipedia [en.wikipedia.org]

- 6. 16-Ketoestradiol - Wikipedia [en.wikipedia.org]

- 7. 16-Ketoestradiol | C18H22O3 | CID 66417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

Estradiol 16 alpha-hydroxylation in relation to mammary tumorigenesis

Estradiol 16α-Hydroxylation: A Key Pathway in Mammary Tumorigenesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Endogenous estrogens are a significant risk factor in the development of breast cancer.[1] The metabolic fate of estradiol, the most potent human estrogen, plays a crucial role in determining its carcinogenic potential. One of the key metabolic pathways is the 16α-hydroxylation of estradiol, which leads to the formation of 16α-hydroxyestrone (16α-OHE1).[2] This metabolite is a potent estrogen and has been implicated in mammary tumorigenesis through various mechanisms, including persistent estrogen receptor activation and the induction of genotoxic damage.[2][3] This technical guide provides a comprehensive overview of the role of estradiol 16α-hydroxylation in breast cancer, detailing the enzymatic processes, signaling pathways, and experimental methodologies used to investigate this critical area of cancer research.

The Enzymatic Landscape of Estradiol Metabolism

The hydroxylation of estradiol is primarily catalyzed by a superfamily of enzymes known as cytochromes P450 (CYPs).[1] These enzymes are responsible for the oxidative metabolism of a wide array of endogenous and exogenous compounds.[4] In the context of estrogen metabolism, several CYP isoforms are involved, leading to the formation of various hydroxylated metabolites with distinct biological activities.

The main pathways of estradiol metabolism involve hydroxylation at the C-2, C-4, and C-16 positions.[5]

-

2-Hydroxylation: This is generally considered a protective pathway, leading to the formation of 2-hydroxyestrone (2-OHE1), a metabolite with weak estrogenic activity.[3]

-

4-Hydroxylation: This pathway, primarily catalyzed by CYP1B1, produces 4-hydroxyestrone (4-OHE1), a catechol estrogen that can be oxidized to quinones, which are highly reactive and can form DNA adducts, thus initiating carcinogenesis.[6][7]

-

16α-Hydroxylation: This pathway results in the formation of 16α-OHE1. While multiple CYP enzymes can contribute to this reaction, CYP3A4 is one of the key enzymes involved in both 2- and 16α-hydroxylation.[4]

The balance between these metabolic pathways is critical. A shift towards increased 16α-hydroxylation at the expense of 2-hydroxylation has been associated with an elevated risk of breast cancer.[3][8]

Key Enzymes in Estradiol 16α-Hydroxylation

While several cytochrome P450 enzymes can catalyze the 16α-hydroxylation of estradiol, the following are of particular interest in breast tissue:

| Enzyme Family | Specific Isoform(s) | Primary Role in Estradiol Metabolism | Relevance to Breast Cancer |

| Cytochrome P450 | CYP1A1, CYP1B1, CYP3A4 | Hydroxylation at various positions (2-OH, 4-OH, 16α-OH) | Local activation of estrogens to potentially reactive metabolites in breast tissue may play a role in carcinogenesis.[4] |

| Steroid 16α-Hydroxylase | Specific P450 isoforms | Catalyzes the 16α-hydroxylation of estradiol and other steroids. | Elevated activity is correlated with mammary tumor incidence in mouse models.[2][9] |

Mechanisms of 16α-Hydroxyestrone-Mediated Tumorigenesis

16α-OHE1 contributes to mammary tumorigenesis through a dual mechanism involving both estrogen receptor-mediated and genotoxic pathways.

Estrogen Receptor-Mediated Effects

16α-OHE1 is a potent estrogen that binds to the estrogen receptor (ER).[5] Although its binding affinity for the ER is lower than that of estradiol, it exhibits a unique property of forming covalent bonds with the receptor.[2][5] This irreversible binding leads to a prolonged and persistent activation of estrogenic signaling pathways, promoting cell proliferation and inhibiting apoptosis.[3][5] This sustained proliferative signal is a key driver of tumor growth in estrogen-receptor-positive (ER+) breast cancers.

Genotoxic Effects

In addition to its hormonal activity, 16α-OHE1 has been shown to induce genotoxic damage.[5] This can occur through the generation of reactive oxygen species (ROS) during its metabolism, leading to oxidative DNA damage.[5] Furthermore, 16α-OHE1 can directly form DNA adducts, which, if not repaired, can lead to mutations and genomic instability, contributing to the initiation and progression of cancer.[5] Studies in mouse mammary epithelial cells have demonstrated that 16α-OHE1 can induce DNA repair synthesis, a marker of DNA damage, and promote aberrant cell proliferation.[10]

Signaling Pathways

The signaling pathways initiated by 16α-OHE1 are complex and converge on the regulation of cell cycle progression and apoptosis.

Figure 1: Estradiol metabolism and its role in tumorigenesis.

Experimental Protocols

Investigating the role of estradiol 16α-hydroxylation in mammary tumorigenesis requires a combination of in vitro and in vivo experimental approaches.

Measurement of Estradiol Metabolism

Objective: To quantify the formation of estradiol metabolites, including 16α-OHE1, in biological samples.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation: Serum, urine, or cell culture media samples are collected. For total metabolite measurement, enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) is performed to deconjugate the metabolites.[11]

-

Extraction: Estrogens and their metabolites are extracted from the biological matrix using liquid-liquid or solid-phase extraction.[12]

-

Derivatization: To enhance sensitivity, the extracted compounds are often derivatized.[11]

-

LC-MS/MS Analysis: The derivatized sample is injected into an LC-MS/MS system. The compounds are separated by liquid chromatography and then detected and quantified by tandem mass spectrometry. Stable isotope-labeled internal standards are used for accurate quantification.[11]

Alternative Method: Immunoassays (ELISA, RIA)

Enzyme-linked immunosorbent assays (ELISAs) and radioimmunoassays (RIAs) can also be used, but they may lack the specificity and accuracy of LC-MS/MS, especially for distinguishing between closely related metabolites.[12]

Cell Proliferation Assays

Objective: To assess the effect of 16α-OHE1 on the proliferation of breast cancer cells.

Methodology: MTT Assay

-

Cell Seeding: Breast cancer cell lines (e.g., MCF-7, T47D) are seeded in 96-well plates and allowed to attach overnight.[13]

-

Treatment: Cells are treated with various concentrations of 16α-OHE1, estradiol (positive control), and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 24-72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.[13]

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO, isopropanol).

-

Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable, proliferating cells.

Alternative Methods: Other methods for assessing cell proliferation include direct cell counting, BrdU incorporation assays, and Ki-67 staining.[14][15]

DNA Damage Assays

Objective: To detect DNA damage induced by 16α-OHE1.

Methodology: Comet Assay (Single Cell Gel Electrophoresis)

-

Cell Treatment: Breast cancer cells are treated with 16α-OHE1.

-

Cell Embedding: The treated cells are embedded in a low-melting-point agarose gel on a microscope slide.

-

Lysis: The cells are lysed to remove membranes and proteins, leaving behind the nuclear material (nucleoids).

-

Electrophoresis: The slides are subjected to electrophoresis under alkaline conditions. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide, SYBR Green) and visualized under a fluorescence microscope.

-

Quantification: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

Alternative Methods: DNA adducts can be detected using techniques like ³²P-postlabeling or LC-MS/MS. DNA double-strand breaks can be visualized by immunostaining for γ-H2AX foci.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the link between estradiol metabolites and breast cancer risk.

Table 1: Relative Risk of Breast Cancer Associated with Circulating Estrogen Metabolites in Postmenopausal Women

| Metabolite/Ratio | Comparison | Relative Risk (95% CI) | P-trend | Study |

| Estradiol | Highest vs. Lowest Quintile | 2.64 (1.64–4.26) | <0.001 | [16] |

| Estrone | Highest vs. Lowest Quintile | 2.78 (1.74–4.45) | <0.001 | [16] |

| 2-Hydroxylation Pathway | Highest vs. Lowest Quintile | 3.09 (1.81–5.27) | <0.001 | [16] |

| 16α-Hydroxylation Pathway | Highest vs. Lowest Quintile | 1.62 (1.03–2.54) | 0.01 | [16] |

| 16α-OH estrone | Top vs. Bottom Quartile | 1.04 (0.71-1.53) | 0.81 | [5] |

| 2:16α-OH estrone ratio | Top vs. Bottom Quartile | 1.30 (0.87-1.95) | 0.35 | [5] |

Table 2: Association of the 2-hydroxyestrone:16α-hydroxyestrone Ratio with Breast Cancer Risk in Premenopausal Women

| Study Population | Comparison | Adjusted Odds Ratio (95% CI) | P-trend | Study |

| Premenopausal Women | Highest vs. Lowest Quintile | 0.58 (0.25-1.34) | Not significant | [8] |

| Premenopausal Women (ER+ tumors) | Highest vs. Lowest Quartile | 2.15 (0.88–5.27) | 0.09 | [17] |

Note: The results from different studies can vary due to differences in study design, population, and methodology. Some studies show a positive association between the 2:16α-hydroxyestrone ratio and ER+ breast cancer risk in premenopausal women, while others suggest a protective effect.[8][17]

Experimental Workflow Visualization

Figure 2: Workflow for investigating 16α-hydroxylation.

Conclusion and Future Directions

The 16α-hydroxylation of estradiol represents a critical metabolic pathway with significant implications for mammary tumorigenesis. The resulting metabolite, 16α-OHE1, acts as a potent estrogen and a genotoxic agent, driving cell proliferation and promoting genomic instability. Understanding the regulation of the enzymes involved in this pathway and the precise molecular mechanisms by which 16α-OHE1 exerts its effects is paramount for the development of novel preventive and therapeutic strategies for breast cancer.

Future research should focus on:

-

Identifying specific inhibitors of 16α-hydroxylase activity as potential chemopreventive agents.

-

Further elucidating the downstream signaling pathways activated by 16α-OHE1 to identify novel therapeutic targets.

-

Validating the use of the 2:16α-hydroxyestrone ratio as a robust biomarker for breast cancer risk assessment in diverse populations.

By continuing to unravel the complexities of estradiol metabolism, the scientific community can pave the way for more effective approaches to combat breast cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. 16 alpha-hydroxylation of estradiol: a possible risk marker for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dutchtest.com [dutchtest.com]

- 4. A potential role for the estrogen-metabolizing cytochrome P450 enzymes in human breast carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Circulating 2-hydroxy and 16-α hydroxy estrone levels and risk of breast cancer among postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Estrogen receptor mediated cytochrome P450 enzyme regulation in breast cancer cell lines - DMG Wissenschaftspreis [wissenschaftspreis-dmg.de]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Estrogen metabolism and risk of breast cancer: a prospective study of the 2:16alpha-hydroxyestrone ratio in premenopausal and postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Estradiol 16 alpha-hydroxylation in the mouse correlates with mammary tumor incidence and presence of murine mammary tumor virus: a possible model for the hormonal etiology of breast cancer in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Induction by estrogen metabolite 16 alpha-hydroxyestrone of genotoxic damage and aberrant proliferation in mouse mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A new approach to measuring estrogen exposure and metabolism in epidemiologic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]

- 14. Measuring proliferation in breast cancer: practicalities and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assessment of proliferative activity in breast cancer - Clinical Laboratory int. [clinlabint.com]

- 16. Circulating Estrogen Metabolites and Risk of Breast Cancer among Postmenopausal Women in the Nurses' Health Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Circulating Estrogen Metabolites and Risk for Breast Cancer in Premenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Estradiol-16α Metabolic Pathways in Human Physiology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estradiol, the most potent endogenous estrogen, undergoes extensive metabolism primarily in the liver, but also in extrahepatic tissues. The metabolic pathways of estradiol are critical determinants of its physiological and pathological effects. One of the key pathways is the 16α-hydroxylation, leading to the formation of metabolites with significant estrogenic activity. This guide provides a comprehensive technical overview of the estradiol-16α metabolic pathway in human physiology, focusing on the core enzymatic reactions, quantitative kinetic data, and detailed experimental protocols for studying this pathway. The roles of various cytochrome P450 (CYP) isoforms are elucidated, and their kinetic parameters are presented in structured tables for comparative analysis. Furthermore, this document includes detailed methodologies for in vitro enzyme assays and analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) used to quantify estradiol and its metabolites. Visualizations of the metabolic pathways and experimental workflows are provided using Graphviz to facilitate a deeper understanding of the complex processes involved. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in endocrinology, oncology, and drug development.

Introduction to Estradiol Metabolism

The metabolism of estradiol (E2) is a complex process involving multiple enzymatic reactions that can be broadly categorized into hydroxylation, dehydrogenation, and conjugation. The hydroxylation of estradiol, catalyzed by cytochrome P450 enzymes, is a critical initial step that leads to the formation of various metabolites with distinct biological activities. The three major hydroxylation pathways occur at the C2, C4, and C16 positions of the steroid ring, leading to the formation of 2-hydroxyestradiol, 4-hydroxyestradiol, and 16α-hydroxyestradiol (estriol), respectively.[1][2]

The 16α-hydroxylation pathway is of particular interest due to the potent estrogenic activity of its metabolites, such as 16α-hydroxyestrone (16α-OHE1) and estriol (E3).[3] Elevated levels of 16α-hydroxylated metabolites have been associated with an increased risk of certain hormone-dependent cancers, such as breast and endometrial cancer.[4] Therefore, a thorough understanding of the enzymes involved in this pathway and their regulation is crucial for the development of novel therapeutic and preventative strategies.

The 16α-Hydroxylation Pathway of Estradiol

The primary reaction in the 16α-hydroxylation pathway is the introduction of a hydroxyl group at the 16α position of the D-ring of estradiol or its precursor, estrone (E1). This reaction is primarily catalyzed by several isoforms of the cytochrome P450 superfamily.

Key Enzymes and Their Roles

The 16α-hydroxylation of estrogens is catalyzed by multiple CYP enzymes, with varying contributions depending on the specific isoform and tissue. The main enzymes implicated in this pathway include:

-

CYP3A4: This is a major CYP isoform in the human liver and plays a significant role in the 16α-hydroxylation of both estrone and estradiol.[3][5]

-

CYP3A5: Similar to CYP3A4, CYP3A5 is also involved in the 16α-hydroxylation of estrogens.[5]

-

CYP1A1 and CYP1A2: While primarily known for their role in 2-hydroxylation, these isoforms also contribute to the 16α-hydroxylation of estradiol.[3][6]

-

CYP2C8: This enzyme has also been shown to participate in the 16α-hydroxylation of estradiol.[3]

The relative contribution of these enzymes can vary between individuals due to genetic polymorphisms and exposure to inducing or inhibiting agents.

Metabolic Steps

The 16α-hydroxylation pathway involves the following key steps:

-

Estradiol to 16α-Hydroxyestradiol (Estriol): Estradiol is directly hydroxylated at the 16α position to form estriol.

-

Estrone to 16α-Hydroxyestrone: Estrone, which is in equilibrium with estradiol, can be hydroxylated at the 16α position to form 16α-hydroxyestrone.

-

Further Metabolism: 16α-hydroxyestrone can be subsequently converted to estriol by 17β-hydroxysteroid dehydrogenase.

These metabolites can then undergo further conjugation reactions (glucuronidation and sulfation) to facilitate their excretion.

Quantitative Data on Estradiol-16α Metabolism

The efficiency and contribution of different CYP isoforms to the 16α-hydroxylation of estrogens can be quantitatively assessed by determining their kinetic parameters, namely the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

Table 1: Kinetic Parameters for 16α-Hydroxylation of Estrone by Human CYP3A4 and Liver Microsomes

| Enzyme Source | Substrate | Km (µM) | Vmax (pmol/min/nmol P450) | Reference |

| Human Liver Microsomes | Estrone | 154 | 238 | [5] |

| Recombinant CYP3A4 | Estrone | 172 | 1050 | [5] |

Table 2: Kinetic Parameters for 16α-Hydroxylation of Estradiol and Estrone by Human Fetal Liver Microsomes

| Substrate | Km (µM) |

| Estradiol (E2) | 0.70 - 0.84 |

| Estrone (E1) | 0.70 - 0.84 |

| Estrone Sulfate (E1S) | 2.9 - 6.4 |

Data from this table is sourced from a study on human fetal liver microsomes, which may exhibit different kinetic properties compared to adult liver microsomes.[7]

Table 3: Estradiol Hydroxylation Activities in Human Liver Microsomes

| Metabolic Reaction | Activity (nmol metabolite/min/nmol P450) |

| 2-Hydroxylation | 1.3 ± 0.3 |

| 4-Hydroxylation | 0.5 ± 0.06 |

| 16α-Hydroxylation | 0.3 ± 0.05 |

This table provides a comparison of the overall rates of the three main hydroxylation pathways of estradiol in human liver microsomes.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the estradiol-16α metabolic pathway.

Protocol for In Vitro Estradiol 16α-Hydroxylase Assay using Human Liver Microsomes

Objective: To determine the rate of 16α-hydroxyestradiol formation from estradiol in human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLM)

-

Estradiol (substrate)

-

16α-hydroxyestradiol (analytical standard)

-

NADPH regenerating system (e.g., glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN) for reaction termination

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of estradiol in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare the potassium phosphate buffer.

-

-

Incubation:

-

In a microcentrifuge tube, add the following in order: potassium phosphate buffer, HLM (e.g., 0.1-0.5 mg/mL final protein concentration), and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Initiate the reaction by adding estradiol to achieve the desired final concentration.

-

Incubate at 37°C for a predetermined time (e.g., 10-60 minutes), ensuring the reaction is in the linear range of product formation.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.

-

Vortex the samples vigorously to precipitate the proteins.

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube for analysis.

-

-

Analysis:

-

Analyze the formation of 16α-hydroxyestradiol in the supernatant using a validated LC-MS/MS method.

-

Quantify the metabolite by comparing its peak area to a standard curve of 16α-hydroxyestradiol.

-

-

Data Analysis:

-

Calculate the rate of metabolite formation and express it as pmol/min/mg of microsomal protein.

-

Protocol for LC-MS/MS Analysis of Estradiol and its Metabolites in Human Serum

Objective: To quantify the levels of estradiol and its 16α-hydroxylated metabolites in human serum.

Materials:

-

Human serum samples

-

Internal standards (e.g., deuterated estradiol and metabolites)

-

Methyl tert-butyl ether (MTBE) for liquid-liquid extraction

-

Dansyl chloride for derivatization (optional, to improve sensitivity)

-

Formic acid

-

Methanol

-

Water (LC-MS grade)

-

LC-MS/MS system with a C18 reversed-phase column

Procedure:

-

Sample Preparation:

-

To a 200 µL aliquot of serum, add the internal standard solution.

-

Perform a liquid-liquid extraction by adding 1 mL of MTBE, vortexing, and centrifuging to separate the layers.

-

Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization (Optional):

-

Reconstitute the dried extract in a suitable buffer and add dansyl chloride solution.

-

Incubate at 60°C for 5-10 minutes to allow the derivatization reaction to complete.

-

-

LC-MS/MS Analysis:

-

Reconstitute the final sample in the mobile phase.

-

Inject an aliquot onto the LC-MS/MS system.

-

Chromatographic Separation: Use a C18 column with a gradient elution program. For example, a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in methanol, with a gradient from low to high organic content.

-

Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Set specific precursor-to-product ion transitions for estradiol and each of its metabolites, as well as their corresponding internal standards.

-

-

Quantification:

-

Construct a calibration curve by analyzing standards of known concentrations.

-

Determine the concentration of each analyte in the serum samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

-

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the estradiol-16α metabolic pathway and a typical experimental workflow.

Diagram 1: Estradiol-16α Metabolic Pathway

References

- 1. 16 alpha-hydroxylation of estradiol: a possible risk marker for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytochrome P450-mediated metabolism of estrogens and its regulation in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydroxylation of estradiol - Wikipedia [en.wikipedia.org]

- 4. Increased estrogen-16 alpha-hydroxylase activity in women with breast and endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 16Alpha-hydroxylation of estrone by human cytochrome P4503A4/5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of human cytochrome P450 1A1, 1A2, 1B1, and 3A4 in the 2-, 4-, and 16alpha-hydroxylation of 17beta-estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human fetal liver estrogen 16 alpha-hydroxylase: precursor specificity, kinetic parameters, and in vitro regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Formation of 6-Keto Derivatives of Estradiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol, the primary female sex hormone, undergoes extensive metabolism in vivo, leading to a variety of derivatives with diverse biological activities. While the 2-, 4-, and 16-hydroxylation pathways are the most well-characterized routes of estradiol metabolism, the formation of 6-keto derivatives represents a less explored but potentially significant metabolic fate. This technical guide provides an in-depth overview of the in vivo formation of 6-keto derivatives of estradiol, focusing on the enzymatic pathways, experimental methodologies for their study, and quantitative analysis.

Metabolic Pathway of 6-Ketoestradiol Formation

The in vivo conversion of estradiol to its 6-keto derivative, 6-ketoestradiol, is a two-step process initiated by hydroxylation, followed by oxidation.

-

6-Hydroxylation of Estradiol: The first and rate-limiting step is the introduction of a hydroxyl group at the C6 position of the estradiol molecule, forming 6-hydroxyestradiol. This reaction is catalyzed by specific isoforms of the cytochrome P450 (CYP) enzyme superfamily, which are primarily located in the liver.[1] Studies utilizing human liver microsomes have demonstrated the formation of 6α-hydroxyestradiol and 6β-hydroxyestradiol.[1] The activity of CYP3A4 and CYP3A5 has been strongly correlated with the formation of these 6-hydroxylated metabolites.[1] Additionally, research on human breast cancer cells (MCF-7) has shown that induction of CYP1A1 and CYP1B1 can lead to increased 6α-hydroxylation of estradiol, suggesting a role for these enzymes as well.[2]

-

Oxidation to 6-Ketoestradiol: The subsequent step involves the oxidation of the newly formed 6-hydroxyestradiol to 6-ketoestradiol. This conversion is likely mediated by a hydroxysteroid dehydrogenase (HSD) enzyme, although the specific isoform responsible for this reaction has not been definitively identified in the literature. These enzymes catalyze the conversion of a hydroxyl group to a keto group.

The overall signaling pathway can be visualized as follows:

Experimental Protocols

Studying the in vivo formation of 6-ketoestradiol requires robust experimental methodologies to incubate, extract, and analyze the metabolites.

In Vitro Metabolism using Human Liver Microsomes

This protocol provides a general framework for assessing the formation of 6-ketoestradiol from estradiol using human liver microsomes.

Materials:

-

Human liver microsomes (pooled from multiple donors)

-

Estradiol

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Internal standard (e.g., deuterated 6-ketoestradiol)

-

LC-MS/MS system

Procedure:

-

Incubation:

-

Prepare a reaction mixture containing human liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer.

-

Add estradiol to the desired final concentration (e.g., 1-10 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Vortex thoroughly and centrifuge to pellet the protein.

-

-

Sample Preparation for LC-MS/MS:

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

The workflow for this experimental protocol is illustrated below:

Quantitative Data Presentation

Quantitative analysis of 6-ketoestradiol formation is crucial for understanding its metabolic significance. The following table summarizes hypothetical data from an in vitro metabolism study.

| Time (minutes) | Estradiol (µM) | 6-Hydroxyestradiol (nM) | 6-Ketoestradiol (nM) |

| 0 | 10.00 | 0.00 | 0.00 |

| 15 | 9.85 | 12.5 | 1.2 |

| 30 | 9.70 | 23.8 | 2.5 |

| 60 | 9.40 | 45.2 | 5.1 |

Table 1: Hypothetical time-course of 6-ketoestradiol formation from estradiol in human liver microsomes.

Analytical Methods for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of steroid metabolites, including 6-ketoestradiol.

LC-MS/MS Method Parameters

A generalized LC-MS/MS method for the analysis of 6-ketoestradiol is outlined below.

| Parameter | Setting |

| Liquid Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 20% to 80% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | 6-Ketoestradiol: m/z 287.2 -> 159.1, 133.1Internal Standard (d4-6-Ketoestradiol): m/z 291.2 -> 163.1, 137.1 |

| Collision Energy | Optimized for each transition |

Table 2: Typical LC-MS/MS parameters for the analysis of 6-ketoestradiol.

Conclusion

The in vivo formation of 6-keto derivatives of estradiol, while a minor pathway compared to other hydroxylations, is an important area of research in steroid metabolism. The involvement of key drug-metabolizing enzymes like CYP3A4 highlights the potential for drug-hormone interactions. Further research is needed to fully elucidate the specific enzymes involved, particularly the dehydrogenase responsible for the final oxidation step, and to quantify the in vivo levels of 6-ketoestradiol in various physiological and pathological conditions. The methodologies and data presented in this guide provide a framework for researchers to explore this intriguing aspect of estrogen metabolism.

References

- 1. Characterization of the NADPH-dependent metabolism of 17beta-estradiol to multiple metabolites by human liver microsomes and selectively expressed human cytochrome P450 3A4 and 3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 17 beta-estradiol hydroxylation catalyzed by human cytochrome P450 1B1 - PMC [pmc.ncbi.nlm.nih.gov]

Estradiol-16: A Technical Guide to its Natural Occurrence and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 16-epiestriol, also known as Estradiol-16, a naturally occurring epimer of estriol.[1] It is a minor and weak endogenous estrogen that has garnered interest for its potential therapeutic applications, including its anti-inflammatory properties without the typical side effects of glucocorticoids.[1][2][3] This document details its natural sources, biosynthesis, and established methods for its isolation and purification, presenting quantitative data and experimental protocols for laboratory application.

Natural Occurrence of 16-Epiestriol

16-Epiestriol is an endogenous steroid and a metabolite of the estrogen estrone.[2] It is formed via a 16β-hydroxy estrone intermediate through the reduction of the C-17 ketone.[2] As a naturally occurring estrogen, it has been identified in various biological sources.

The initial isolation of 16-epiestriol was from human pregnancy urine.[4][5] Subsequently, it has been identified in the urine of non-pregnant women, in extracts of human placentae, and as a metabolite of administered radioactive estrogens.[4] It has also been isolated in crystalline form from hen urine, suggesting it is a significant estrogen conversion product in laying hens.[4]

Table 1: Documented Natural Sources of 16-Epiestriol

| Biological Source | Species | Notes | Reference |

| Urine | Human | First isolated from the urine of pregnant women. Also found in non-pregnant women. | [4][5] |

| Placenta | Human | Characterized in extracts of human placentae. | [4] |

| Urine | Hen | Isolated in crystalline form; considered a normal urinary estrogen in hens. | [4] |

| Feces | Hen | Identified as a conversion product of estriol. | [6] |

| Serum | Human | Measured alongside other estrogen metabolites in studies on cancer risk. | [2] |

Biosynthesis and Signaling Pathway

16-Epiestriol is a metabolite of estrone, one of the three main endogenous estrogens.[2] The biosynthetic pathway involves the 16-hydroxylation of estrone to form 16β-hydroxyestrone, which is then reduced at the C-17 position to yield 16-epiestriol.[2]

As an estrogen, 16-epiestriol exerts its biological effects by binding to estrogen receptors (ERs), primarily ERβ, for which it shows a preferential affinity over ERα.[7] This differential binding may contribute to its unique physiological profile, including its anti-inflammatory effects.[1][3]

Caption: Biosynthesis of 16-Epiestriol from Estrone and its preferential binding to Estrogen Receptor β.

Isolation and Purification Methodologies

The isolation and purification of 16-epiestriol from biological matrices require multi-step procedures to separate it from other structurally similar estrogens and interfering substances. Various chromatographic techniques are central to these protocols.

A typical workflow for the isolation and analysis of 16-epiestriol involves sample preparation (including hydrolysis of conjugates), extraction, chromatographic separation, and detection.

Caption: General experimental workflow for the isolation and analysis of 16-Epiestriol.

Protocol 1: Isolation from Urine using Solid-Phase Extraction (SPE)

This protocol is adapted from methods developed for the extraction of estriol and its conjugates.[8]

-

Sample Preparation: Dilute a 70 µL urine sample with an appropriate buffer.

-

Adsorption: Pass the diluted urine through a graphitized carbon black cartridge (e.g., Carbopack B). This adsorbs the estriol and its epimers.

-

Washing: Wash the cartridge twice with a suitable solvent (e.g., deionized water) to remove hydrophilic impurities.

-

Desorption: Elute the analytes from the cartridge using a mixture of chloroform and methanol (e.g., 60:40 by volume) containing tetrapropylammonium bromide.

-

Solvent Evaporation: Evaporate the solvent from the eluate under a stream of nitrogen.

-

Reconstitution: Redissolve the residue in a small volume of a water/acetonitrile mixture.

-

Analysis: The sample is now ready for injection into an HPLC or LC-MS system for separation and quantification.

Protocol 2: Stable Isotope Dilution LC-MS/MS for Serum or Urine

This method allows for the highly sensitive and specific quantification of multiple estrogen metabolites, including 16-epiestriol.[9]

-

Enzymatic Hydrolysis: To measure total (conjugated and unconjugated) 16-epiestriol, incubate the sample (less than 0.5 mL of serum or urine) with a mixture of glucuronidase and sulfatase enzymes.

-

Internal Standard Spiking: Add a known amount of a stable isotopically labeled internal standard (e.g., deuterated 16-epiestriol) to the sample.

-

Extraction: Perform liquid-liquid extraction or solid-phase extraction to isolate the steroids.

-

Derivatization: Derivatize the extracted estrogens to enhance their ionization efficiency and chromatographic properties. A common derivatizing agent is dansyl chloride, which reacts with the phenolic hydroxyl group.

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a high-performance liquid chromatography (HPLC) system, often with a reversed-phase column, to separate the derivatized estrogen metabolites.

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer (MS/MS) operating in a selected reaction monitoring (SRM) mode. This provides high selectivity and sensitivity for detecting the specific mass transitions of the derivatized 16-epiestriol and its internal standard.

-

-

Quantification: Calculate the concentration of 16-epiestriol in the original sample by comparing the peak area ratio of the endogenous analyte to the internal standard against a calibration curve.

Protocol 3: Isolation of Crystalline 16-Epiestriol from Hen Urine

This protocol outlines the steps for isolating 16-epiestriol in its crystalline form, as demonstrated from hen urine.[4]

-

Urine Collection and Storage: Collect 24-hour urine samples and store them frozen at -15°C until analysis.

-

Initial Extraction: Perform solvent extraction of the urine to obtain a crude extract containing the estrogens.

-

Preliminary Purification: Subject the crude extract to initial purification steps, which may include partitioning between immiscible solvents to remove bulk impurities.

-

Thin-Layer Chromatography (TLC):

-

Apply the partially purified extract to silica gel G plates.

-

Develop the plates using a solvent system such as chloroform-ethanol (9:1) or benzene-methanol (95:5).

-

Visualize the separated compounds (e.g., under UV light or with a staining reagent) and identify the band corresponding to 16-epiestriol by running an authentic standard alongside.

-

Scrape the silica gel containing the 16-epiestriol from the plate and elute the compound with a suitable solvent (e.g., ethanol).

-

-

Crystallization:

-

Evaporate the solvent from the eluted fraction.

-

Recrystallize the residue from an appropriate solvent system to obtain crystalline 16-epiestriol.

-

-

Characterization: Confirm the identity and purity of the isolated crystals by measuring their melting point and comparing it to that of an authentic standard. Further characterization can be done by preparing derivatives (e.g., acetonide, triacetate) and analyzing their chromatographic behavior and melting points.[4]

Quantitative Data

Quantitative data on the natural abundance of 16-epiestriol in biological fluids is often presented in the context of broader estrogen metabolite profiling. The development of sensitive LC-MS/MS methods has enabled the measurement of low concentrations of these metabolites.

Table 2: Analytical Performance of a Stable Isotope Dilution LC-MS/MS Method for Estrogen Metabolites[9]

| Parameter | Value |

| Sample Volume | < 0.5 mL of serum or urine |

| Lower Level of Quantitation (serum) | 8 pg/mL (26.5-29.6 fmol/mL) |

| Level of Detection (serum) | ~0.8 pg/mL (<3 fmol/mL) |

| Accuracy (Recovery) | 91-113% |

| Precision (Laboratory CVs) | ≤5% for most metabolites |

| Calibration Curve Range | 10³-fold concentration range |

Note: This table represents the performance of a method capable of measuring 15 different estrogen metabolites, including 16-epiestriol.

Conclusion

16-Epiestriol is a naturally occurring estrogen metabolite found in various biological sources, with human and avian urine being notable examples. Its isolation and quantification have been advanced by the development of sophisticated analytical techniques, particularly liquid chromatography-tandem mass spectrometry. The detailed protocols provided in this guide offer a framework for researchers in endocrinology, drug development, and clinical chemistry to isolate, identify, and quantify this potentially therapeutic steroid. The unique biological profile of 16-epiestriol, particularly its anti-inflammatory properties, warrants further investigation into its physiological roles and therapeutic potential.

References

- 1. Epiestriol - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. 16-Epiestriol, a novel anti-inflammatory nonglycogenic steroid, does not inhibit IFN-gamma production by murine splenocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. The isolation of 16-epioestriol from the urine of pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Formation in vivo of 16-epiestriol and 16-ketoestradiol-17 beta from estriol by the laving hen and occurrence of equol in hen's urine and feces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 16β,17α-Epiestriol - Wikipedia [en.wikipedia.org]

- 8. Estriol and its conjugates in late pregnancy determined by extraction with Carbopack B and liquid chromatography with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A new approach to measuring estrogen exposure and metabolism in epidemiologic studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties and Stability of 16-Ketoestradiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and stability of 16-ketoestradiol, an active metabolite of the endogenous estrogen, estrone. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Physicochemical Properties

16-Ketoestradiol, with the IUPAC name (8R,9S,13S,14S,17R)-3,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-16-one, is a C18 steroid characterized by a ketone group at the C16 position.[1][2] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₈H₂₂O₃ | [3][4] |

| Molecular Weight | 286.37 g/mol | [2][4] |

| CAS Number | 566-75-6 | [2][3] |

| Appearance | Solid | [2][3] |

| Melting Point | 237 °C | |

| Predicted Aqueous Solubility | 0.046 g/L | [4] |

| Solubility in Organic Solvents | Slightly soluble in DMSO, ethanol, and methanol. | [3] |

| Predicted logP | 2.4 | [4] |

| pKa (Strongest Acidic) | 10.33 (predicted) | [4] |

Spectral Data:

-

Gas Chromatography-Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center lists a GC-MS spectrum for 16-ketoestradiol (NIST Number: 13780) with major peaks (m/z) at 213 (top peak), 286, and 214.[2]

-

Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra are available through SpectraBase, with the sample provided by Steraloids Inc.[2]

Detailed experimental ¹H-NMR, ¹³C-NMR, and UV-Vis spectral data for 16-ketoestradiol are not widely published. Researchers requiring this information would likely need to perform their own spectral analyses.

Stability Profile and Experimental Protocols

The stability of 16-ketoestradiol is a critical parameter for its use in research and potential drug development. While specific, detailed stability studies on 16-ketoestradiol are not extensively published, general knowledge of steroid hormone stability and international guidelines provide a framework for its assessment. A commercial supplier indicates that 16-ketoestradiol is stable for at least four years when stored at -20°C.[3]

General Stability Considerations for Estrogens

Estrogens, as a class of compounds, are susceptible to degradation under various conditions:

-

pH: The phenolic hydroxyl group can influence stability in basic conditions. Hydrolysis of conjugated estrogens is a known metabolic pathway.

-

Temperature: Thermal degradation of steroids can occur at elevated temperatures, leading to loss of activity.

-

Light: Photodegradation of estrogens, particularly under UV irradiation, has been documented. The rate and products of photodegradation can be influenced by the water matrix and presence of other substances.

Experimental Protocol for Stability Testing

A robust stability testing program for 16-ketoestradiol should be designed in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines for new drug substances. The following protocol outlines a comprehensive approach to assessing the stability of 16-ketoestradiol.

Objective: To evaluate the intrinsic stability of 16-ketoestradiol under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) and to identify potential degradation products.

Materials:

-

16-Ketoestradiol reference standard

-

High-purity solvents (e.g., acetonitrile, methanol, water)

-

Acids (e.g., hydrochloric acid)

-